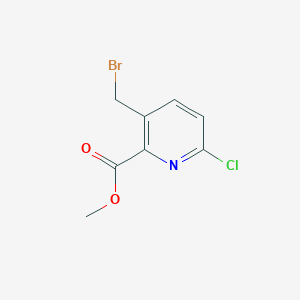Methyl 3-(bromomethyl)-6-chloropicolinate
CAS No.: 1201924-34-6
Cat. No.: VC8216833
Molecular Formula: C8H7BrClNO2
Molecular Weight: 264.50 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1201924-34-6 |
|---|---|
| Molecular Formula | C8H7BrClNO2 |
| Molecular Weight | 264.50 g/mol |
| IUPAC Name | methyl 3-(bromomethyl)-6-chloropyridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(4-9)2-3-6(10)11-7/h2-3H,4H2,1H3 |
| Standard InChI Key | ZFICKJVDIPJFIA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC(=N1)Cl)CBr |
| Canonical SMILES | COC(=O)C1=C(C=CC(=N1)Cl)CBr |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is methyl 3-(bromomethyl)-6-chloropyridine-2-carboxylate, reflecting its pyridine backbone substituted with chlorine at the 6-position, a bromomethyl group at the 3-position, and a methyl ester at the 2-position . Its molecular formula confirms the presence of halogens (Br, Cl) and functional groups (ester, bromomethyl) critical for reactivity .
Structural Insights
The pyridine ring’s electron-deficient nature, combined with the electron-withdrawing chlorine and bromine substituents, enhances its susceptibility to nucleophilic substitution reactions. The bromomethyl group at the 3-position is particularly reactive, enabling further functionalization through alkylation or cross-coupling reactions.
Synthesis and Manufacturing
Primary Synthetic Route
The most documented synthesis involves bromination of methyl 6-chloro-3-methylpicolinate using -bromosuccinimide (NBS) under radical initiation conditions. This method leverages the selectivity of NBS for allylic or benzylic positions, ensuring high regioselectivity for the bromomethyl group. Typical reaction conditions include:
-
Reactants: Methyl 6-chloro-3-methylpicolinate, NBS, benzoyl peroxide (initiator).
-
Solvent: Tetrachloromethane or dichloromethane.
-
Temperature: Reflux conditions (60–80°C).
-
Yield: Reported yields range from 65% to 85% after purification.
Physical and Chemical Properties
Physicochemical Data
Key properties derived from experimental and computational studies include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 264.50 g/mol | |
| LogP (Partition Coefficient) | 2.54 | |
| Rotatable Bond Count | 3 | |
| Polar Surface Area | 39 Ų | |
| Heavy Atom Count | 13 |
Stability and Reactivity
The compound is sensitive to moisture and light, requiring storage under inert conditions. Its bromomethyl group readily participates in nucleophilic substitutions, making it prone to degradation in protic solvents .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
Methyl 3-(bromomethyl)-6-chloropicolinate is predominantly used to introduce bromomethyl functionalities into larger molecules. For example:
-
Anticancer Agents: Bromomethyl groups are pivotal in synthesizing kinase inhibitors targeting oncogenic pathways.
-
Antimicrobials: Hybrid molecules incorporating halogenated pyridines exhibit enhanced bioavailability and target binding.
Case Study: Functionalization Reactions
In a recent study, the compound was reacted with primary amines to yield secondary amines via nucleophilic substitution, demonstrating its utility in constructing nitrogen-containing heterocycles.
| Supplier | Purity (%) | Pack Size | Price (USD) | Lead Time |
|---|---|---|---|---|
| ChemScene LLC | 98 | 100 mg | 85 | 15 days |
| Anichem, Inc | 90 | 1 g | 544 | 12 days |
| Advanced ChemBlock Inc | 98 | 1 g | 1,232 | 30 days |
Regional Availability
Suppliers are concentrated in the United States and China, reflecting the global distribution of specialty chemical manufacturers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume